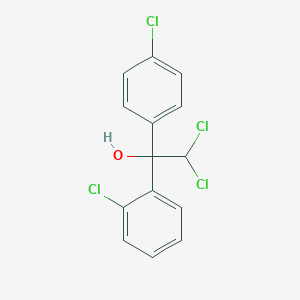
Hydroxy Mitotane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Mitotane is a derivative of Mitotane, a well-known adrenolytic agent used primarily in the treatment of adrenocortical carcinoma. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy Mitotane can be synthesized through the hydroxylation of Mitotane. The process typically involves the introduction of a hydroxyl group into the Mitotane molecule. This can be achieved using various hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as its laboratory synthesis but on a larger scale. The process would involve the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The scalability of the process would be a key consideration, along with the cost-effectiveness and environmental impact of the production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Mitotane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Reversion to Mitotane.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydroxy Mitotane has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating adrenocortical carcinoma and other conditions.
Industry: Potential use in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The exact mechanism of action of Hydroxy Mitotane is not fully understood. it is believed to exert its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex. The hydroxyl group may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy. The metabolic transformation to its active form is thought to occur via an enzyme system unique to adrenal cortex tissue .
Vergleich Mit ähnlichen Verbindungen
Hydroxy Mitotane can be compared with other hydroxylated derivatives of Mitotane and similar adrenolytic agents:
Mitotane: The parent compound, used primarily for adrenocortical carcinoma.
This compound: Distinguished by the presence of a hydroxyl group, potentially altering its pharmacokinetic properties.
Other Hydroxylated Derivatives: Similar compounds with hydroxyl groups at different positions, affecting their activity and efficacy.
This compound’s uniqueness lies in its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to its parent compound and other derivatives.
Eigenschaften
Molekularformel |
C14H10Cl4O |
|---|---|
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |
InChI-Schlüssel |
AEXXEKDNQRPIMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


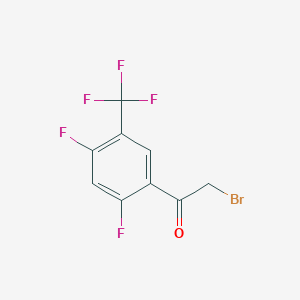
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
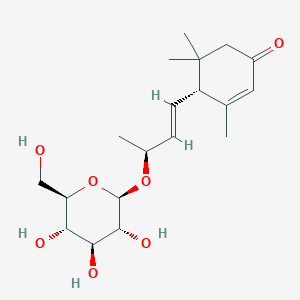

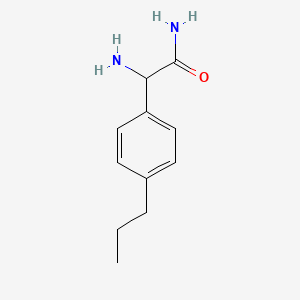
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
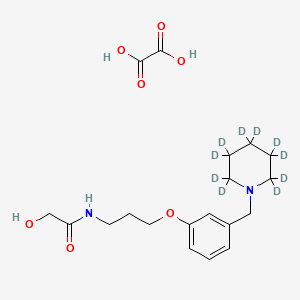
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
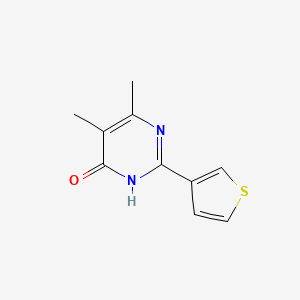
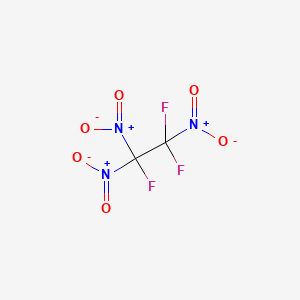
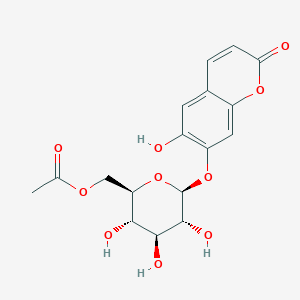
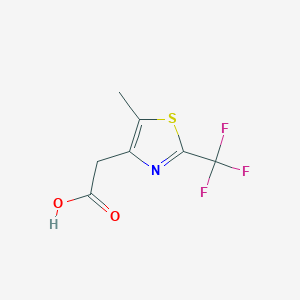
amino}butanoic acid](/img/structure/B13433266.png)

